molecular formula C18H16ClN3O5 B2792137 10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 866346-28-3

10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2792137
CAS No.: 866346-28-3
M. Wt: 389.79
InChI Key: ZQGJRGNZDUEZQE-UHFFFAOYSA-N
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Description

10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes a methanobenzo[g][1,3,5]oxadiazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, including the formation of the oxadiazocin ring and the introduction of the nitro, chloro, and methoxy groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is unique due to its complex ring structure and the presence of multiple functional groups. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties .

Biological Activity

The compound 10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of diazatricyclic compounds characterized by its tricyclic structure that includes a nitro group and various substituents such as chloro and methoxy groups. The molecular formula is C18H16ClN3O5C_{18}H_{16}ClN_{3}O_{5} with a molecular weight of approximately 389.8 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the nitro group suggests potential for redox activity, which may lead to the generation of reactive oxygen species (ROS), influencing various signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antioxidant Activity : The ability to generate ROS can also confer antioxidant properties, protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that similar compounds exhibit antimicrobial effects against a range of pathogens.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound or structurally similar analogs.

Antiviral Activity

Research has demonstrated that diazatricyclic compounds exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds with similar structural motifs have shown effectiveness against influenza viruses and HIV .

Antitumor Activity

A study focusing on the cytotoxic effects of various nitro-containing compounds highlighted their potential as antitumor agents. The mechanism often involves the induction of apoptosis in cancer cells through ROS generation and interference with cell cycle progression .

Antimicrobial Activity

In vitro studies have reported that derivatives of this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

  • Case Study 1: Antiviral Efficacy
    • A study tested the antiviral efficacy of a structurally related compound against herpes simplex virus (HSV). Results indicated a significant reduction in viral load in treated cells compared to controls.
  • Case Study 2: Anticancer Properties
    • Research involving human cancer cell lines demonstrated that treatment with nitro-substituted diazatricyclic compounds led to a dose-dependent decrease in cell viability, suggesting potential for development as chemotherapeutic agents.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanism
AntiviralModerateInhibition of viral replication
AntitumorHighInduction of apoptosis via ROS
AntimicrobialSignificantDisruption of cell membranes

Properties

IUPAC Name

10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-18-9-14(12-7-11(22(24)25)4-5-15(12)27-18)20-17(23)21(18)10-3-6-16(26-2)13(19)8-10/h3-8,14H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJRGNZDUEZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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